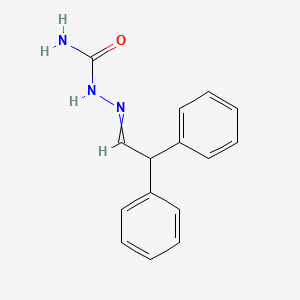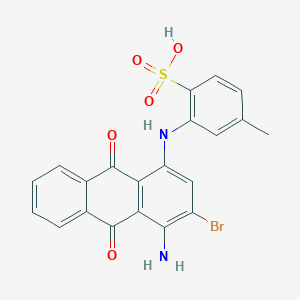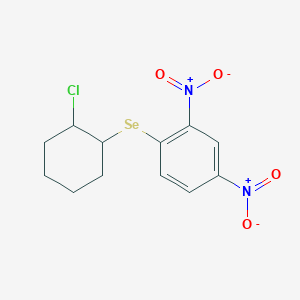
1-(2-Chlorocyclohexyl)selanyl-2,4-dinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorocyclohexyl)selanyl-2,4-dinitrobenzene is a chemical compound with the molecular formula C12H13ClN2O4Se It is characterized by the presence of a chlorocyclohexyl group attached to a selanyl (selenium-containing) moiety, which is further connected to a dinitrobenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorocyclohexyl)selanyl-2,4-dinitrobenzene typically involves the following steps:
Formation of 2-Chlorocyclohexyl Selenide: This intermediate is prepared by reacting 2-chlorocyclohexyl chloride with sodium selenide under anhydrous conditions.
Nucleophilic Substitution: The 2-chlorocyclohexyl selenide is then reacted with 1-chloro-2,4-dinitrobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chlorocyclohexyl)selanyl-2,4-dinitrobenzene undergoes several types of chemical reactions:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups on the benzene ring.
Oxidation and Reduction: The selanyl group can be oxidized to form selenoxide or reduced to form selenide, depending on the reagents and conditions used.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, although the presence of nitro groups makes it less reactive.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with reaction conditions involving bases like potassium carbonate in solvents like DMF.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives where the nucleophile replaces the chlorine atom.
Oxidation: Products include selenoxides or selenones.
Reduction: Products include selenides or partially reduced nitro compounds.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorocyclohexyl)selanyl-2,4-dinitrobenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of nucleophilic aromatic substitution reactions.
Biology: The compound can be used to investigate the role of selenium-containing compounds in biological systems, including their antioxidant properties.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: The compound may find use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 1-(2-Chlorocyclohexyl)selanyl-2,4-dinitrobenzene involves several pathways:
Nucleophilic Substitution: The electron-withdrawing nitro groups activate the benzene ring towards nucleophilic attack, facilitating the substitution of the chlorine atom.
Oxidation and Reduction: The selanyl group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Molecular Targets: Potential molecular targets include enzymes and proteins that interact with selenium-containing compounds, such as thioredoxin reductase.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-2,4-dinitrobenzene: A related compound with similar reactivity but lacking the selanyl group.
2,4-Dinitrophenyl Selenide: Another selenium-containing compound with a different substitution pattern on the benzene ring.
2-Chlorocyclohexyl Selenide: A simpler compound with the selanyl group attached to a cyclohexyl ring without the nitrobenzene moiety.
Uniqueness
1-(2-Chlorocyclohexyl)selanyl-2,4-dinitrobenzene is unique due to the combination of a chlorocyclohexyl group, a selanyl moiety, and a dinitrobenzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Eigenschaften
CAS-Nummer |
6265-76-5 |
|---|---|
Molekularformel |
C12H13ClN2O4Se |
Molekulargewicht |
363.66 g/mol |
IUPAC-Name |
1-(2-chlorocyclohexyl)selanyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C12H13ClN2O4Se/c13-9-3-1-2-4-11(9)20-12-6-5-8(14(16)17)7-10(12)15(18)19/h5-7,9,11H,1-4H2 |
InChI-Schlüssel |
SDXDQCIVSNHKCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)Cl)[Se]C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


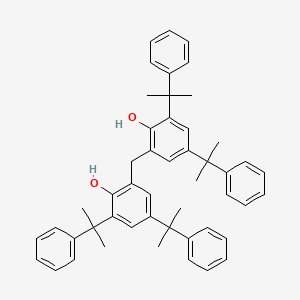

![[Dimethyl(2-phenylethyl)silyl]methyl acetate](/img/structure/B13753339.png)


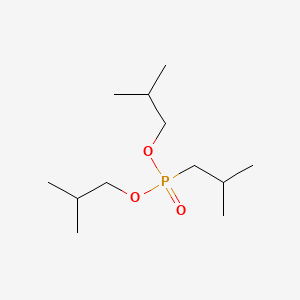
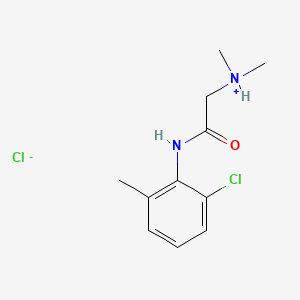
![Glycine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-2-propenyl-, methyl ester](/img/structure/B13753379.png)
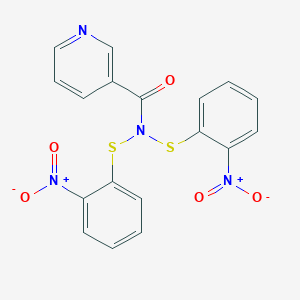
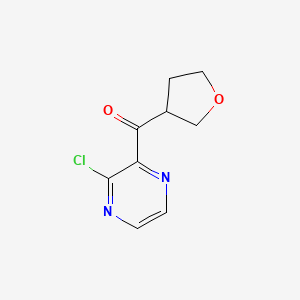
![Benzenesulfonyl azide, 3-[[[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]amino]carbonyl]-](/img/structure/B13753387.png)
